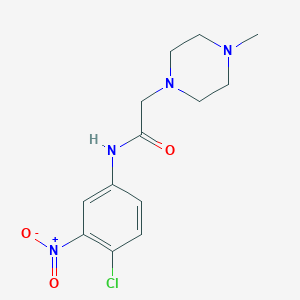
5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various scientific research endeavors. It is a type of azo dye derivative, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
Synthesis Analysis
The synthesis of azo dye derivatives like this compound has been a topic of significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .Molecular Structure Analysis
The molecular formula of this compound is C21H14N4O3S . The average mass is 402.426 Da and the monoisotopic mass is 402.078674 Da .Scientific Research Applications
Medicinal Applications
- Photochemical Transformations: The study by Gunn and Stevens (1973) investigates the photo-rearrangement of N-aryl-2-nitrobenzamides, which is relevant to the understanding of the photochemical behavior of nitro-compounds, including those similar to 5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide. This research provides insights into the potential medicinal applications of these compounds through photochemical transformations (Gunn & Stevens, 1973).
Coordination Polymers and Contaminant Removal
- Coordination Polymers for Contaminant Removal: Zhao et al. (2020) explored the synthesis of Ni(II) coordination polymers using a naphthalene-amide ligand and various dicarboxylates. This research, involving compounds structurally related to this compound, demonstrates applications in electrochemistry, fluorescence response, and removal of contaminants, showcasing the compound's utility in environmental applications (Zhao et al., 2020).
Crystallography and Material Science
- Crystal Structure Analysis: Saeed, Hussain, and Flörke (2008) conducted a detailed crystal structure analysis of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally similar to this compound. This research provides valuable insights into the molecular geometry and intermolecular interactions of such compounds, which is crucial for their applications in material science (Saeed, Hussain, & Flörke, 2008).
Azo Coupling and Dyes
- Azo Coupling Products: Pr̆ikryl et al. (2007) studied the azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines, yielding compounds related to this compound. This research is significant for applications in dye synthesis and colorimetry (Pr̆ikryl et al., 2007).
Pharmaceutical Research
- Conformational Studies in Pharmaceuticals: Yatsenko and Paseshnichenko (2014) conducted crystal structure studies on compounds similar to this compound, focusing on syn and anti conformations. Such research is vital for understanding the conformational behavior of pharmaceutical compounds (Yatsenko & Paseshnichenko, 2014).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole structure have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
tuberculosis . The compound may interact with the bacterial cells, leading to changes that inhibit their growth and replication.
Biochemical Pathways
tuberculosis . This suggests that the compound could potentially affect similar biochemical pathways.
Result of Action
Properties
IUPAC Name |
5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-21(20-13-14-12-18(25(27)28)10-11-19(14)29-20)22-15-6-8-17(9-7-15)24-23-16-4-2-1-3-5-16/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFAHMKVUNYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601039686 |
Source


|
| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392325-45-0 |
Source


|
| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)



![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)



![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)


![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)

